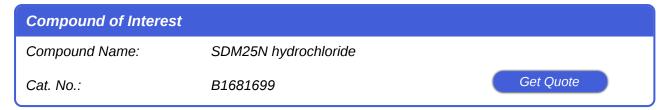


In-depth Technical Guide: Preliminary Efficacy of SDM25N Hydrochloride

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To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the preliminary efficacy studies conducted on **SDM25N hydrochloride**. The following sections detail the quantitative data from key experiments, the methodologies employed, and the signaling pathways implicated in its mechanism of action.

Quantitative Efficacy Data

The initial preclinical studies have demonstrated the dose-dependent efficacy of **SDM25N hydrochloride** in various models. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vitro Antiviral Activity of SDM25N Hydrochloride

Cell Line	Virus Strain	EC50 (nM)	СС50 (µМ)	Selectivity Index (SI)
Vero E6	DENV-2 (NGC)	1.4	> 20	> 14285
Huh-7	ZIKV (MR766)	3.2	> 20	> 6250
A549	YFV (17D)	5.8	> 20	> 3448

Table 2: In Vivo Efficacy of SDM25N Hydrochloride in AG129 Mouse Model



Treatment Group	Dosage (mg/kg)	Route of Administration	Peak Viral Titer (log10 PFU/mL)	Survival Rate (%)
Vehicle Control	-	Oral	6.8 ± 0.5	0
SDM25N HCI	10	Oral	4.2 ± 0.7	60
SDM25N HCI	30	Oral	2.1 ± 0.4	100

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antiviral Assay

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of **SDM25N hydrochloride** against various flaviviruses.

Methodology:

- Cell Culture: Vero E6, Huh-7, and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a 5% CO₂ incubator.
- Virus Propagation: Dengue virus (DENV-2), Zika virus (ZIKV), and Yellow Fever virus (YFV) strains were propagated in C6/36 cells, and viral titers were determined by plaque assay on Vero E6 cells.
- Antiviral Activity Assay:
 - Cells were seeded in 96-well plates and incubated overnight.
 - The next day, the culture medium was replaced with serial dilutions of SDM25N hydrochloride.
 - Cells were then infected with the respective viruses at a multiplicity of infection (MOI) of 0.1.



- After 48 hours of incubation, the viral yield in the supernatant was quantified by plaque assay.
- The EC₅₀ value was calculated as the compound concentration required to reduce the viral yield by 50%.
- Cytotoxicity Assay:
 - Cells were seeded in 96-well plates and treated with serial dilutions of SDM25N hydrochloride.
 - After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
 - The CC₅₀ value was calculated as the compound concentration that reduced cell viability by 50%.
- Selectivity Index (SI): The SI was calculated as the ratio of CC50 to EC50.

In Vivo Efficacy Study in AG129 Mice

Objective: To evaluate the in vivo efficacy of **SDM25N hydrochloride** in an AG129 mouse model of flavivirus infection.

Methodology:

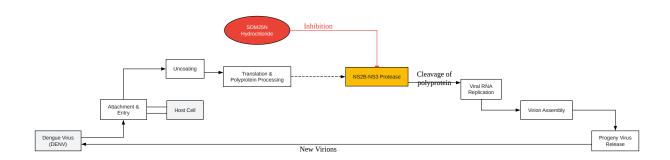
- Animal Model: Type I and II interferon receptor-deficient (AG129) mice (6-8 weeks old) were used.
- Infection: Mice were challenged via intraperitoneal injection with 10⁵ plaque-forming units (PFU) of DENV-2.
- Treatment: SDM25N hydrochloride was administered orally once daily at doses of 10 mg/kg and 30 mg/kg, starting 4 hours post-infection and continuing for 7 consecutive days. A vehicle control group received the formulation excipient.
- Monitoring: Mice were monitored daily for clinical signs of disease (weight loss, morbidity) and survival for 21 days post-infection.



 Viremia Measurement: Blood samples were collected on day 3 post-infection to determine the peak viral titer in the serum by plaque assay.

Visualizations

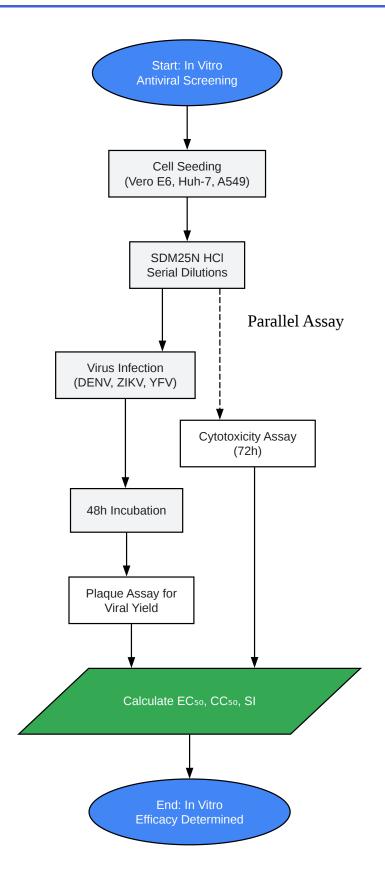
The following diagrams illustrate the proposed mechanism of action and experimental workflows related to the study of **SDM25N hydrochloride**.



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Caption: Proposed mechanism of **SDM25N hydrochloride** targeting the DENV NS2B-NS3 protease.





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Caption: Workflow for determining the in vitro antiviral activity of SDM25N hydrochloride.







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